molecular formula C16H22ClN3O4 B15205520 (S)-4-Amino-N-(benzoyloxy)-5-oxo-5-(pyrrolidin-1-yl)pentanamide hydrochloride

(S)-4-Amino-N-(benzoyloxy)-5-oxo-5-(pyrrolidin-1-yl)pentanamide hydrochloride

Cat. No.: B15205520
M. Wt: 355.81 g/mol
InChI Key: IKDLDSIXRRFKIT-ZOWNYOTGSA-N
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Description

(S)-4-Amino-N-(benzoyloxy)-5-oxo-5-(pyrrolidin-1-yl)pentanamide hydrochloride is a synthetic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an amino group, a benzoyloxy group, a pyrrolidinyl group, and a pentanamide backbone. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Amino-N-(benzoyloxy)-5-oxo-5-(pyrrolidin-1-yl)pentanamide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pentanamide Backbone: The initial step involves the formation of the pentanamide backbone through the reaction of a suitable amine with a carboxylic acid derivative under appropriate conditions.

    Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced via nucleophilic substitution reactions, often using pyrrolidine as the nucleophile.

    Benzoylation: The benzoyloxy group is introduced through benzoylation reactions, typically using benzoyl chloride in the presence of a base.

    Amination: The amino group is introduced through amination reactions, often using ammonia or an amine derivative.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Amino-N-(benzoyloxy)-5-oxo-5-(pyrrolidin-1-yl)pentanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

(S)-4-Amino-N-(benzoyloxy)-5-oxo-5-(pyrrolidin-1-yl)pentanamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is used in biochemical assays and as a probe to study biological processes.

    Medicine: The compound has potential therapeutic applications and is studied for its pharmacological properties.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (S)-4-Amino-N-(benzoyloxy)-5-oxo-5-(pyrrolidin-1-yl)pentanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist or antagonist, or modulator of specific signaling pathways. Detailed studies are required to elucidate the exact mechanism of action and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • (S)-4-Amino-N-(benzoyloxy)-5-oxo-5-(piperidin-1-yl)pentanamide hydrochloride
  • (S)-4-Amino-N-(benzoyloxy)-5-oxo-5-(morpholin-1-yl)pentanamide hydrochloride
  • (S)-4-Amino-N-(benzoyloxy)-5-oxo-5-(azepan-1-yl)pentanamide hydrochloride

Uniqueness

(S)-4-Amino-N-(benzoyloxy)-5-oxo-5-(pyrrolidin-1-yl)pentanamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the pyrrolidinyl group, in particular, may influence its reactivity and interaction with biological targets, distinguishing it from similar compounds with different substituents.

Properties

Molecular Formula

C16H22ClN3O4

Molecular Weight

355.81 g/mol

IUPAC Name

[[(4S)-4-amino-5-oxo-5-pyrrolidin-1-ylpentanoyl]amino] benzoate;hydrochloride

InChI

InChI=1S/C16H21N3O4.ClH/c17-13(15(21)19-10-4-5-11-19)8-9-14(20)18-23-16(22)12-6-2-1-3-7-12;/h1-3,6-7,13H,4-5,8-11,17H2,(H,18,20);1H/t13-;/m0./s1

InChI Key

IKDLDSIXRRFKIT-ZOWNYOTGSA-N

Isomeric SMILES

C1CCN(C1)C(=O)[C@H](CCC(=O)NOC(=O)C2=CC=CC=C2)N.Cl

Canonical SMILES

C1CCN(C1)C(=O)C(CCC(=O)NOC(=O)C2=CC=CC=C2)N.Cl

Origin of Product

United States

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